2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-4-3-5-13(8-11)17-22-23-18(24(17)20)26-10-16(25)21-14-7-6-12(2)15(19)9-14/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQACSVYXUCOEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a member of the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.43 g/mol . The structure features a triazole ring substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Tested Triazole | Klebsiella pneumoniae | 8 µg/mL |
These findings indicate that modifications to the triazole structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on breast cancer cell lines, the compound exhibited cytotoxic effects with a GI50 value (the concentration required to inhibit cell growth by 50%) lower than 10 µM , suggesting potent anticancer activity. This effect was attributed to the compound's ability to modulate cell cycle progression and induce apoptosis.
Antiviral Activity
Recent investigations have also focused on the antiviral properties of triazole derivatives. The compound has shown promise against various viral infections, including those caused by HIV and Hepatitis B virus (HBV).
Table 2: Antiviral Activity Data
| Virus Type | Compound Concentration | Inhibition Percentage |
|---|---|---|
| HIV | 5 µM | 85% |
| HBV | 10 µM | 70% |
These results indicate that the compound may serve as a lead structure for developing antiviral agents.
The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activities involved in cellular signaling pathways.
- DNA Interaction : Some studies suggest that triazoles can bind to DNA, disrupting replication processes in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?
- Methodology : Synthesis typically involves three key steps:
Triazole ring formation : Cyclocondensation of thiosemicarbazides with substituted phenyl groups under reflux in ethanol or methanol .
Sulfanyl group introduction : Reaction with mercaptoacetic acid derivatives using coupling agents like EDCI/HOBt in dichloromethane .
Acetamide coupling : Amide bond formation via activation of the carboxylic acid (e.g., using thionyl chloride) followed by reaction with 3-chloro-4-methylaniline .
- Critical Parameters :
- Temperature : Maintain 60–80°C during cyclocondensation to avoid side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfanyl incorporation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Assign proton environments (e.g., triazole NH2 at δ 5.2–5.5 ppm, aromatic protons at δ 7.1–7.8 ppm) and confirm carbon backbone .
- HPLC : Assess purity (>98% using C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 428.08) and fragmentation patterns .
Q. What initial biological assays are recommended to evaluate bioactivity?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase at 10 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during triazole core synthesis?
- Key Strategies :
- Use slow addition of reactants to control exothermic reactions .
- Microwave-assisted synthesis reduces reaction time (30 mins vs. 6 hrs) and improves yield by 15–20% .
- pH control (pH 6–7) during cyclocondensation prevents decomposition of the triazole intermediate .
Q. What approaches elucidate the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD values) with immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of target interactions .
Q. How do structural modifications at the 3-methylphenyl or 4-chloro-4-methylphenyl groups alter bioactivity?
- Case Studies :
- 3-Methylphenyl → 4-Fluorophenyl : Increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in neuroblastoma models .
- 4-Chloro → 4-Bromo : Improves EGFR inhibition (IC50 from 12 µM to 8 µM) but reduces solubility .
- Guided Derivatization : Use QSAR models to predict substituent effects on IC50 and solubility .
Q. How can discrepancies in reported biological activities be resolved?
- Root Causes :
- Substituent positional isomerism : 3-methyl vs. 4-methyl on phenyl alters steric hindrance .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Resolution : Conduct meta-analyses of published data and validate findings via orthogonal assays (e.g., Western blotting alongside MTT) .
Q. What role does the sulfanylacetamide moiety play in chemical reactivity?
- Nucleophilic Substitution : Reacts with alkyl halides (e.g., benzyl chloride) to form thioether derivatives .
- Oxidation : H2O2 converts sulfanyl to sulfonyl, altering solubility (logS from −3.2 to −1.8) and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
